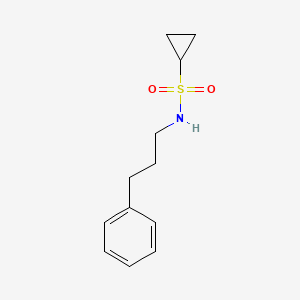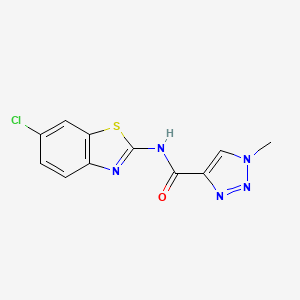
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and analgesic activities .
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
This compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of the COX enzymes . The anti-inflammatory effects of this compound are mediated chiefly through the inhibition of COX-2, while the inhibition of COX-1 can lead to deleterious effects in the gastrointestinal tract .
Biochemical Pathways
The compound affects the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .
Pharmacokinetics
It is known that the compound has significant anti-inflammatory and analgesic activities . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is a reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . Chronic use may elicit appreciable gastrointestinal irritation, bleeding, and ulceration due to the inhibition of cox-1 .
Action Environment
The action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with similar pharmacological properties.
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: A structurally related compound with potential anti-inflammatory activity.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of the benzothiazole and triazole moieties, which may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS/c1-17-5-8(15-16-17)10(18)14-11-13-7-3-2-6(12)4-9(7)19-11/h2-5H,1H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSJOVLLFQDDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)
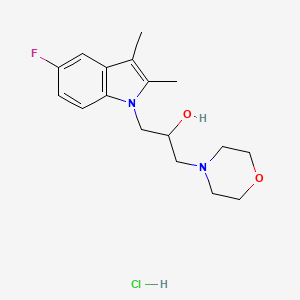
![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)
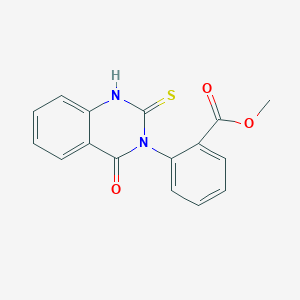
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
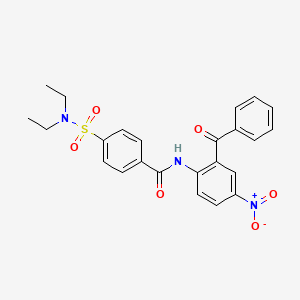
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
